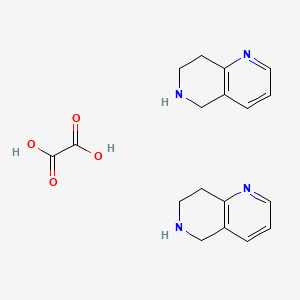
Bis(5,6,7,8-tetrahydro-1,6-naphthyridine); oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(5,6,7,8-tetrahydro-1,6-naphthyridine); oxalic acid is a compound that belongs to the class of naphthyridines, which are nitrogen-containing heterocyclic compounds.
Preparation Methods
The synthesis of Bis(5,6,7,8-tetrahydro-1,6-naphthyridine); oxalic acid involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions to form the naphthyridine ring system. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process . Industrial production methods may involve scaling up these synthetic routes and optimizing reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
Bis(5,6,7,8-tetrahydro-1,6-naphthyridine); oxalic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield naphthyridine derivatives with different functional groups .
Scientific Research Applications
Bis(5,6,7,8-tetrahydro-1,6-naphthyridine); oxalic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential anticancer, anti-HIV, antimicrobial, analgesic, anti-inflammatory, and antioxidant activities . Additionally, it has applications in industrial processes and photophysical studies .
Mechanism of Action
The mechanism of action of Bis(5,6,7,8-tetrahydro-1,6-naphthyridine); oxalic acid involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound have been shown to inhibit HIV-1 integrase by binding to the allosteric lens-epithelium-derived-growth-factor-p75 (LEDGF/p75)-binding site . This interaction disrupts the integration of viral DNA into the host genome, thereby inhibiting viral replication .
Comparison with Similar Compounds
Bis(5,6,7,8-tetrahydro-1,6-naphthyridine); oxalic acid can be compared with other naphthyridine derivatives, such as 1,5-naphthyridines and 1,8-naphthyridines . While all these compounds share a common naphthyridine core, they differ in the position of nitrogen atoms and the types of substituents attached to the ring system. These differences can significantly impact their biological activities and applications. For example, 1,5-naphthyridines have been studied for their metal complex formation and biological activities .
Biological Activity
Bis(5,6,7,8-tetrahydro-1,6-naphthyridine); oxalic acid (CAS Number: 1305712-00-8) is a nitrogen-containing fused heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C18H22N4O4 with a molecular weight of 358.4 g/mol. This compound features a unique naphthyridine scaffold that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H22N4O4 |
| Molecular Weight | 358.4 g/mol |
| CAS Number | 1305712-00-8 |
Anticancer Properties
Research indicates that derivatives of naphthyridine exhibit significant anticancer activity. This compound has been shown to inhibit tumor cell proliferation by targeting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In vivo studies demonstrated that the compound has good absorption and bioavailability in animal models without significantly inhibiting metabolic enzymes in the liver .
Case Study:
In a study assessing the anticancer efficacy of naphthyridine derivatives, it was found that compounds structurally similar to this compound displayed IC50 values ranging from 10.47 to 15.03 μg/mL against various cancer cell lines including non-small cell lung cancer and cervical cancer .
Antiviral Activity
Another significant aspect of the biological activity of this compound is its antiviral potential. A series of tetrahydronaphthyridine derivatives were evaluated for their ability to inhibit HIV-1 replication by targeting the LEDGF/p75-binding site on HIV integrase. These studies suggest that compounds like this compound may serve as promising candidates for developing antiviral therapies .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Cyclin-dependent Kinase Inhibition : By inhibiting CDKs, the compound disrupts the cell cycle in cancer cells.
- Integration with Viral Proteins : The ability to bind to viral integrase suggests a mechanism for disrupting HIV replication.
- Modulation of Inflammatory Pathways : Similar compounds have been shown to modulate inflammatory cytokine production.
Properties
Molecular Formula |
C18H22N4O4 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
oxalic acid;5,6,7,8-tetrahydro-1,6-naphthyridine |
InChI |
InChI=1S/2C8H10N2.C2H2O4/c2*1-2-7-6-9-5-3-8(7)10-4-1;3-1(4)2(5)6/h2*1-2,4,9H,3,5-6H2;(H,3,4)(H,5,6) |
InChI Key |
WISLNJIKFAMFAL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1N=CC=C2.C1CNCC2=C1N=CC=C2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















